1-(Difluoromethyl)-4-(4-methoxyphenoxy)benzene
Description
1-(Difluoromethyl)-4-(4-methoxyphenoxy)benzene is a fluorinated aromatic compound characterized by a central benzene ring substituted with a difluoromethyl (–CF₂H) group and a 4-methoxyphenoxy (–O–C₆H₄–OCH₃) moiety. Its synthesis involves multi-step reactions, including lithiation and halogenation of intermediates, as described in the preparation of related compounds (e.g., via reactions with sec-butyllithium and trichlorofluoroethane) . The presence of fluorine atoms and aromatic ether linkages confers unique electronic and steric properties, making it relevant in materials science and medicinal chemistry.
Properties
Molecular Formula |
C14H12F2O2 |
|---|---|
Molecular Weight |
250.24 g/mol |
IUPAC Name |
1-(difluoromethyl)-4-(4-methoxyphenoxy)benzene |
InChI |
InChI=1S/C14H12F2O2/c1-17-11-6-8-13(9-7-11)18-12-4-2-10(3-5-12)14(15)16/h2-9,14H,1H3 |
InChI Key |
SFPKLDGUBPWKCF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC=C(C=C2)C(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(Difluoromethyl)-4-(4-methoxyphenoxy)benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxyphenol and difluoromethylbenzene.
Reaction Conditions: The reaction involves the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the synthesis may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
1-(Difluoromethyl)-4-(4-methoxyphenoxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions: Typical reagents include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
The compound 1-(Difluoromethyl)-4-(4-methoxyphenoxy)benzene is a notable chemical entity with various applications in scientific research, particularly in the fields of chemistry, biology, and medicinal development. This article explores its applications, supported by data tables and case studies.
Chemistry
1-(Difluoromethyl)-4-(4-methoxyphenoxy)benzene serves as a versatile intermediate in organic synthesis. Its unique structure allows for the introduction of various functional groups, making it valuable in the development of complex organic molecules.
Biology
The compound has been investigated for its potential as a biochemical probe. Its difluoromethyl group enhances lipophilicity, which can improve membrane permeability, thus facilitating studies on enzyme-substrate interactions and receptor-ligand binding.
Medicine
Research indicates that this compound may have therapeutic applications:
- Anticancer Activity: Preliminary studies suggest it may inhibit specific cancer cell lines.
- Antimicrobial Properties: Investigations have shown potential efficacy against certain bacterial strains.
Data Tables
| Study Title | Findings |
|---|---|
| Study on Anticancer Activity | Demonstrated significant cytotoxic effects on MCF-7 breast cancer cells at various concentrations. |
| Investigation of Antimicrobial Effects | Exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli. |
| Enzyme Inhibition Assay | Showed promising inhibition of target enzymes involved in cancer metabolism. |
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)-4-(4-methoxyphenoxy)benzene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The interaction with molecular targets can trigger various biochemical pathways, resulting in the desired biological or chemical effects. For example, the compound may inhibit specific enzymes involved in disease progression, leading to therapeutic benefits.
Comparison with Similar Compounds
Structural Analogues with Fluorinated Substituents
1-(Difluoromethyl)-4-(Trifluoromethoxy)benzene (CAS: 934738-22-4)
- Structural Differences: Replaces the 4-methoxyphenoxy group with a trifluoromethoxy (–OCF₃) substituent.
- Key Properties :
- Applications : Likely used in agrochemicals or electronics due to enhanced stability .
4-(Difluoromethyl)-1,1'-Biphenyl (Compound 37)
- Structural Differences : Contains a biphenyl backbone with –CF₂H at the 4-position, lacking the ether linkage.
- Key Properties :
1-(Difluoromethoxy)-4-Methylbenzene (CAS: 1583-83-1)
- Structural Differences : Substitutes –CF₂H with –OCF₂H and adds a methyl group at the 4-position.
- Key Properties :
Analogues with Modified Ether Linkages
1-(Benzyloxy)-4-(Trifluoromethyl)benzene
- Structural Differences: Replaces the 4-methoxyphenoxy group with benzyloxy (–O–CH₂C₆H₅) and –CF₃ instead of –CF₂H.
- –CF₃ is a stronger electron-withdrawing group than –CF₂H, altering electronic effects on the aromatic ring .
1-Chloro-3-fluoro-4-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene
- Structural Differences : Features a sulfanylmethyl (–S–CH₂–) bridge and halogen substituents.
- Key Properties: Sulfur atoms enhance polarizability, affecting solubility in non-polar solvents.
Analogues with Amino or Sulfinyl Groups
1-(Difluoromethyl)-4-(Dimethylamino)benzene
- Structural Differences: Replaces the 4-methoxyphenoxy group with –N(CH₃)₂.
- Key Properties: The dimethylamino group is strongly electron-donating, contrasting with the electron-withdrawing nature of –O–C₆H₄–OCH₃. ¹⁹F NMR chemical shift: δ -108.3 (vs. δ ~-110 to -120 for the target compound, inferred from related fluorinated aromatics) .
1-[(Difluoromethyl)Sulfinyl]-2,3,5-Trifluoro-6-Phenoxy-4-(Trifluoromethyl)benzene (Compound 6)
- Structural Differences : Incorporates a sulfinyl (–SO–) group and additional fluorine atoms.
- Key Properties: Sulfinyl groups increase acidity of adjacent protons and participate in redox reactions. Reactivity: Forms complex mixtures with phenolate anions, unlike the target compound, which lacks sulfinyl functionality .
Physicochemical and Reactivity Comparisons
Biological Activity
1-(Difluoromethyl)-4-(4-methoxyphenoxy)benzene is a synthetic organic compound that has garnered attention for its potential biological activities. Its unique structure, featuring both difluoromethyl and methoxyphenoxy groups, suggests that it may interact with various biological targets, leading to diverse pharmacological effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological contexts, and potential therapeutic applications.
The biological activity of 1-(Difluoromethyl)-4-(4-methoxyphenoxy)benzene is thought to stem from its ability to interact with specific enzymes and receptors within biological systems. The difluoromethyl group enhances the lipophilicity of the molecule, potentially improving its membrane permeability and bioavailability. The methoxyphenoxy moiety may facilitate interactions with various biological targets, including:
- Enzymes : Potential inhibition or modulation of enzyme activity.
- Receptors : Interaction with specific cellular receptors influencing signaling pathways.
Antifungal Activity
Recent studies have indicated that compounds similar to 1-(Difluoromethyl)-4-(4-methoxyphenoxy)benzene exhibit significant antifungal properties. For instance, derivatives with similar structural features were tested against various phytopathogenic fungi, revealing promising results:
| Compound | Target Fungi | IC50 (μg/mL) |
|---|---|---|
| 1-Difluoromethyl-Phenyl | Fusarium solani | 15.98 |
| 1-Difluoromethyl-Phenyl | Botrytis cinerea | 32.78 |
| 1-Difluoromethyl-Phenyl | Alternaria solani | 19.92 |
These findings suggest that the compound may inhibit fungal growth through mechanisms such as disruption of cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory Activity
In addition to antifungal properties, compounds with similar structures have been evaluated for anti-inflammatory activities. Research indicates that these compounds can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response:
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| 1-Difluoromethyl-Phenyl | 19.45 | 31.40 |
This inhibition suggests a potential therapeutic role in treating inflammatory conditions.
Study on Antifungal Efficacy
A study conducted on a series of benzoxazole derivatives demonstrated that introducing electron-withdrawing groups significantly enhanced antifungal activity against multiple species of plant pathogens. The structural modifications led to improved binding affinities for fungal targets, indicating a promising avenue for developing novel antifungal agents based on the framework of 1-(Difluoromethyl)-4-(4-methoxyphenoxy)benzene .
Study on Anti-inflammatory Properties
Another study investigated the anti-inflammatory effects of related compounds in vitro using RAW264.7 macrophages. The results showed that these compounds significantly reduced the expression levels of pro-inflammatory cytokines and enzymes such as iNOS and COX-2, suggesting their potential use in managing inflammatory diseases .
Q & A
Q. What synthetic methodologies are effective for preparing 1-(difluoromethyl)-4-(4-methoxyphenoxy)benzene?
A copper-catalyzed cross-coupling reaction between 1-(2,2-dibromovinyl)-4-trifluorophenylbenzene and 4-methoxybenzeneboronic acid has been reported, yielding the target compound at 65% under optimized conditions (60°C, 18 hours, ethanol solvent). Key steps include argon atmosphere protection, ligand-assisted catalysis (hydrazonic ligand A), and purification via silica gel chromatography . Alternative approaches using visible-light-mediated protocols for diaryl ether synthesis may also be applicable, though solvent and catalyst systems require further optimization .
Example Protocol (Adapted from ):
| Step | Conditions |
|---|---|
| Reactants | 1-(2,2-Dibromovinyl) derivative + 4-methoxybenzeneboronic acid |
| Catalyst | CuI (5 mol%) + hydrazonic ligand A (5 mol%) |
| Base | K₃PO₄ (4 equiv) |
| Solvent | Ethanol |
| Yield | 65% |
Q. How can spectroscopic techniques (NMR, MS) resolve structural ambiguities in fluorinated aromatic compounds like this molecule?
- 19F NMR : Critical for distinguishing difluoromethyl (-CF₂H) and trifluoromethyl (-CF₃) groups due to distinct chemical shifts (δ ≈ -80 to -100 ppm for -CF₂H vs. δ ≈ -60 to -70 ppm for -CF₃) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₄H₁₁F₂O₂) and detect isotopic patterns unique to fluorine .
- X-ray Crystallography : Resolve spatial arrangements of the difluoromethyl and methoxyphenoxy groups, particularly if steric or electronic effects distort the benzene ring .
Advanced Research Questions
Q. What experimental strategies can address contradictions in reaction yields when scaling up synthesis?
Discrepancies in yield often arise from inefficient mixing, oxygen sensitivity, or ligand degradation. Mitigation strategies include:
- Oxygen-Free Conditions : Use Schlenk lines or gloveboxes to maintain inert atmospheres .
- Ligand Screening : Test thermally stable ligands (e.g., bipyridines) to improve catalyst longevity .
- Flow Chemistry : Enhance reproducibility by controlling residence time and temperature gradients during scale-up .
Q. How do fluorine substituents influence the compound’s pharmacokinetic properties and target binding?
The difluoromethyl group enhances metabolic stability by resisting oxidative degradation (e.g., cytochrome P450 enzymes) and modulates lipophilicity (logP), improving blood-brain barrier penetration. Stereoelectronic effects from C-F bonds can also strengthen hydrophobic interactions with protein targets, as observed in fluorinated drug analogs . To validate these effects:
- Comparative SAR Studies : Synthesize analogs with -CH₃, -CF₃, and -CF₂H groups and assess potency in vitro.
- Molecular Dynamics Simulations : Map fluorine-protein interactions (e.g., halogen bonding with backbone carbonyls) .
Q. What are the challenges in characterizing degradation products of this compound under physiological conditions?
Hydrolysis of the difluoromethyl group can generate reactive intermediates (e.g., aldehydes). Analytical workflows include:
- LC-MS/MS with Isotopic Labeling : Track ¹⁸O incorporation during hydrolysis.
- Stability Studies : Incubate the compound in simulated gastric fluid (pH 2) and plasma (pH 7.4) to identify pH-dependent degradation pathways .
Methodological Considerations
Q. How to optimize regioselectivity in electrophilic substitution reactions involving the methoxyphenoxy moiety?
The electron-donating methoxy group directs electrophiles to the para position. To minimize ortho/byproduct formation:
- Lewis Acid Catalysts : Use BF₃·Et₂O to stabilize transition states favoring para substitution.
- Temperature Control : Lower temperatures (0–25°C) reduce kinetic competition for ortho pathways .
Data Interpretation and Validation
Q. How to reconcile discrepancies between computational predictions and experimental binding affinities?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
